BenchChemオンラインストアへようこそ!

Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate

Medicinal Chemistry Autotaxin Inhibition Spirocyclic Building Blocks

Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate (CAS 1642899-83-9) is a spirocyclic building block featuring a Boc-protected diazaspiro core fused with a 2-oxazolidinone. It is not an active pharmaceutical ingredient but a protected intermediate specifically utilized as a reactant in the synthesis of autotaxin (ATX) inhibitors, particularly imidazo[1,2-a]pyrazineamine and imidazo[1,2-b]pyridazineamine derivatives for inflammatory disorders.

Molecular Formula C11H18N2O4
Molecular Weight 242.27 g/mol
CAS No. 1642899-83-9
Cat. No. B1429897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate
CAS1642899-83-9
Molecular FormulaC11H18N2O4
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CNC(=O)O2
InChIInChI=1S/C11H18N2O4/c1-10(2,3)17-9(15)13-5-4-11(7-13)6-12-8(14)16-11/h4-7H2,1-3H3,(H,12,14)
InChIKeyUXGQZIUZIIDYGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate (CAS 1642899-83-9) for Autotaxin Inhibitor Synthesis


Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate (CAS 1642899-83-9) is a spirocyclic building block featuring a Boc-protected diazaspiro core fused with a 2-oxazolidinone [1]. It is not an active pharmaceutical ingredient but a protected intermediate specifically utilized as a reactant in the synthesis of autotaxin (ATX) inhibitors, particularly imidazo[1,2-a]pyrazineamine and imidazo[1,2-b]pyridazineamine derivatives for inflammatory disorders . Its core structure provides a conformationally constrained scaffold that is integral to the pharmacophore of several clinical and preclinical ATX inhibitor series.

The Conformational Specificity Problem: Why Spirocyclic Analogues for CAS 1642899-83-9 Are Not Interchangeable


Generic substitution with a simpler, non-spirocyclic Boc-protected amine (e.g., Boc-piperidine or Boc-pyrrolidine) is not chemically equivalent. The 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane core of CAS 1642899-83-9 introduces a rigid, three-dimensional vector between the Boc-protected amine and the oxazolidinone carbonyl that is essential for orienting key functional groups into the hydrophobic pocket of the autotaxin enzyme [1]. In the design of imidazole-fused ATX inhibitors, the incorporation of this specific spirocyclic linker, rather than a flexible aliphatic chain, was a critical design element for achieving potent enzyme inhibition (IC50 = 46 nM) by positioning the terminal aromatic benzamide fragment correctly [1]. Using a non-spirocyclic or differently configured spirocyclic building block would alter the exit vector geometry and compromise this key binding interaction, making direct interchange without activity loss impossible.

Quantitative Differentiation Guide for Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate (1642899-83-9)


Spirocyclic Constraint vs. Acyclic Linker: Impact on Autotaxin Inhibitor Potency

In a medicinal chemistry program for autotaxin (ATX) inhibitors, the spirocyclic scaffold, for which CAS 1642899-83-9 is a direct precursor, was essential for achieving picomolar potency. The final compound 12, derived from an analogous spirocyclic-diamine core, demonstrated an ATX IC50 of 46 nM [1]. This potency was dependent on the spirocyclic linker's ability to correctly orient the key functional groups; the flexible, acyclic alternatives explored earlier in the same program did not achieve this level of inhibition [1]. This confirms the non-substitutability of the spirocyclic core provided by this building block.

Medicinal Chemistry Autotaxin Inhibition Spirocyclic Building Blocks

Oxygen Incorporation (Oxa-Spiro) vs. Carba-Spiro Analogue: Synthetic Differentiation

The 2-oxo-1-oxa group in CAS 1642899-83-9 provides a chemical handle absent in analogous carba-spiro building blocks like tert-butyl 2,7-diazaspiro[4.4]nonane-7-carboxylate. This oxazolidinone moiety is a known pharmacophore feature in several ATX inhibitor patents (e.g., Pharmakea/Sabre WO2016144704) [1]. The use of CAS 1642899-83-9 directly installs this essential functionality in a protected form, avoiding the need for a later-stage, low-yielding oxidation step that would be required if starting from a fully saturated carba-spiro precursor. This directly impacts the synthetic route length and overall yield.

Synthetic Chemistry Building Block Utility Autotaxin Inhibitors

Boc-Protected vs. Free Amine Analogue: Controlled Deprotection

CAS 1642899-83-9 is supplied as the Boc-protected amine, in contrast to the free amine analogue (e.g., 1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride, CAS 1657033-44-7) . The Boc group provides orthogonal protection during subsequent synthetic transformations, such as amide bond formation or nucleophilic substitutions on the fused ring system. The free amine would be incompatible with many of these conditions, leading to side reactions. The commercial availability of the Boc-protected form with reported purities of 95-99% offers a ready-to-use reagent, eliminating the need for an initial protection step.

Synthetic Chemistry Protecting Group Strategy Procurement

Procurement-Driven Application Scenarios for CAS 1642899-83-9


Lead Optimization in Autotaxin Inhibitor Programs

This building block is optimally procured when a medicinal chemistry team has established the need for a spirocyclic-constrained, oxazolidinone-containing linker to access the hydrophobic pocket of autotaxin, as guided by SAR from the imidazole-fused inhibitor series . Its use directly installs the rigid core linked to picomolar potency in final compounds , providing a direct route to explore aromatic amide diversity.

Synthesis of Advanced Heterocyclic Libraries for Fibrosis Targets

For a CRO or pharmaceutical company generating libraries of imidazo[1,2-b]pyridazineamine derivatives for fibrosis indications (e.g., idiopathic pulmonary fibrosis), this building block is a strategic procurement item. It serves as a common, high-purity intermediate for parallel synthesis, enabling the exploration of structure-activity relationships (SAR) around the terminal benzamide portion, which was key to the in vivo efficacy of compound 12 .

Replacement of Multi-Step Spirocycle Construction with a Single Advanced Intermediate

A process chemistry group can justify procurement to replace a 3-4 step spirocycle construction sequence in their synthetic route. By purchasing this single, analytically validated building block in high purity (available at 99% ), they can immediately begin the final-stage assembly of complex autotaxin inhibitor candidates, significantly compressing the development timeline and reducing the burden of in-house intermediate quality control.

Quote Request

Request a Quote for Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.